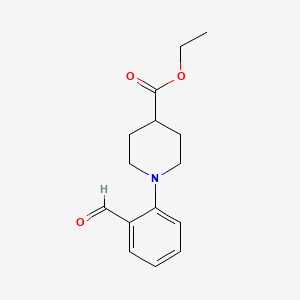

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGFKYRHCMLPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383974 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259683-56-2 | |

| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, a valuable intermediate in pharmaceutical research. The primary synthetic routes involve carbon-nitrogen (C-N) bond formation through either a Buchwald-Hartwig amination or an Ullmann condensation. This document provides a comprehensive overview of these methodologies, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathways.

Overview of Synthetic Strategies

The synthesis of this compound is achieved by coupling an aryl halide, specifically a 2-halobenzaldehyde, with ethyl piperidine-4-carboxylate. The two most effective and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It offers the advantage of generally milder reaction conditions and high functional group tolerance. The selection of the appropriate palladium precursor and phosphine ligand is crucial for achieving high yields.

-

Ullmann Condensation: A classical copper-catalyzed reaction for forming aryl-heteroatom bonds. While traditionally requiring harsh conditions, modern modifications with the use of ligands allow the reaction to proceed under milder temperatures.

The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocols

Buchwald-Hartwig Amination Protocol

This protocol is based on typical conditions for the palladium-catalyzed amination of aryl halides.

Reaction Workflow:

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol), ethyl piperidine-4-carboxylate (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), and a suitable phosphine ligand, like XPhos (0.08 mmol), in an inert atmosphere.

-

Reaction Initiation: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon). Add the catalyst mixture to the flask, followed by the addition of a dry, degassed solvent such as toluene (5 mL).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Ullmann Condensation Protocol

This protocol outlines a typical modern Ullmann condensation using a copper catalyst and a ligand.

Reaction Workflow:

Caption: Step-by-step workflow for the Ullmann condensation.

Detailed Procedure:

-

Reaction Setup: In a reaction vessel, combine 2-chlorobenzaldehyde (1.0 mmol), ethyl piperidine-4-carboxylate (1.5 mmol), a copper(I) source such as copper(I) iodide (CuI) (0.1 mmol), a ligand like L-proline (0.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

-

Solvent Addition: Add a polar aprotic solvent, for instance, dimethyl sulfoxide (DMSO) (5 mL).

-

Reaction Conditions: Heat the mixture to a temperature in the range of 90-120 °C and stir for 24-48 hours. Monitor the reaction's progress using TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield this compound.

Data Presentation

While experimental data for the target molecule is not available in the searched literature, the following tables provide an overview of the key reagents and expected product characteristics.

Reagent and Reaction Condition Comparison

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Aryl Halide | 2-Bromobenzaldehyde or 2-Iodobenzaldehyde | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde |

| Catalyst | Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) Salt (e.g., CuI, Cu₂O) |

| Ligand | Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | Amino Acid or Diamine (e.g., L-proline, TMEDA) |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |

| Temperature | 80 - 110 °C | 90 - 120 °C |

| Reaction Time | 12 - 24 hours | 24 - 48 hours |

Product Characterization (Predicted and General)

| Property | Description |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Expected signals for ethyl group, piperidine ring protons, aromatic protons, and an aldehyde proton (~9.5-10.5 ppm). |

| ¹³C NMR | Expected signals for ester carbonyl, aldehyde carbonyl, aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups. |

| IR Spectroscopy | Characteristic peaks for C=O stretching (ester and aldehyde), C-N stretching, and aromatic C-H bending. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 261.14. |

Signaling Pathways and Logical Relationships

The catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation illustrate the mechanistic pathways for the C-N bond formation.

Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate chemical properties

An In-depth Technical Guide on the Chemical Properties of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, this document combines confirmed basic identifiers with predicted physicochemical properties and plausible synthetic and analytical methodologies. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Identity and Properties

This compound is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and organic synthesis. Its structure features a piperidine ring N-substituted with a 2-formylphenyl group and an ethyl carboxylate moiety at the 4-position.

General Information

Basic identifying information for this compound is available from chemical databases.[1][2]

| Property | Value | Source |

| CAS Number | 259683-56-2 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [2] |

| Molecular Weight | 261.32 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | [2] |

| InChI Key | XYGFKYRHCMLPNU-UHFFFAOYSA-N | [2] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and have not been experimentally confirmed.

| Property | Predicted Value |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 261.136494 g/mol |

| Monoisotopic Mass | 261.136494 g/mol |

| Topological Polar Surface Area | 53.6 Ų |

| Heavy Atom Count | 19 |

| Formal Charge | 0 |

| Complexity | 321 |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Route: Buchwald-Hartwig Amination

A likely synthetic approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between ethyl piperidine-4-carboxylate and 2-bromobenzaldehyde.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol based on standard Buchwald-Hartwig amination procedures. Note: This protocol has not been experimentally validated for this specific reaction and would require optimization.

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., cesium carbonate, 1.5-2.0 equivalents).

-

Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 2-bromobenzaldehyde (1.0 equivalent), ethyl piperidine-4-carboxylate (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Data

In the absence of experimental spectra, the following are predictions of key spectral features based on the chemical structure.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.2 | s | 1H |

| Aromatic (phenyl) | 7.0 - 7.8 | m | 4H |

| Ester (-OCH₂CH₃) | 4.1 - 4.3 | q | 2H |

| Piperidine (N-CH₂) | 3.0 - 3.4 | m | 4H |

| Piperidine (-CH-) | 2.5 - 2.8 | m | 1H |

| Piperidine (-CH₂) | 1.8 - 2.2 | m | 4H |

| Ester (-OCH₂CH₃) | 1.2 - 1.4 | t | 3H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Ester (C=O) | 170 - 175 |

| Aromatic (C-N) | 145 - 155 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (CH) | 115 - 135 |

| Ester (-OCH₂) | 60 - 65 |

| Piperidine (N-CH₂) | 50 - 55 |

| Piperidine (CH) | 40 - 45 |

| Piperidine (CH₂) | 25 - 35 |

| Ester (-CH₃) | 10 - 15 |

Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | 1690 - 1715 |

| C=O (Ester) | 1730 - 1750 |

| C-H (Aldehyde) | 2720 - 2820 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-N (Aromatic) | 1310 - 1360 |

| C-O (Ester) | 1000 - 1300 |

Reactivity and Potential Applications

The chemical structure of this compound contains several reactive sites, making it a versatile intermediate for further chemical transformations.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a putative synthetic protocol for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. Due to the limited availability of experimental data in public databases and scientific literature, some of the presented data is based on predictions and analysis of structurally related compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₅H₁₉NO₃[1] Molecular Weight: 261.32 g/mol [1]

Structure:

Caption: 2D Structure of this compound.

Spectroscopic Data

No complete experimental spectroscopic dataset for this compound has been identified in the surveyed literature. The following tables summarize predicted data and experimental data for closely related structural analogs.

Table 1: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 262.1438 |

| [M+Na]⁺ | 284.1257 |

| [M-H]⁻ | 260.1292 |

| [M]⁺ | 261.1360 |

Data sourced from PubChemLite, predicted values.[1]

Table 2: Characteristic IR Absorption Ranges for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Target Molecule? |

| C=O (Ester) | 1750-1735 | Yes |

| C=O (Aldehyde) | 1740-1720 | Yes |

| C-H (Aldehyde) | 2830-2800 and 2730-2700 (two bands) | Yes |

| C-N (Aromatic Amine) | 1335-1250 | Yes |

| C-O (Ester) | 1300-1000 | Yes |

| Aromatic C-H Bending | 900-675 | Yes |

This table is based on general IR spectroscopy principles.

Table 3: Experimental ¹H NMR Data for Ethyl piperidine-4-carboxylate

| Assignment | Chemical Shift (ppm) |

| -OCH₂CH₃ | 4.130 (q) |

| -CH- (piperidine) | 3.087 (m) |

| -CH₂-N-CH₂- (axial) | 2.64 (m) |

| -CH₂-N-CH₂- (equatorial) | 2.41 (m) |

| -CH₂-CH-CH₂- | 1.89 (m) |

| -OCH₂CH₃ | 1.255 (t) |

Solvent: CDCl₃. Data sourced from ChemicalBook for the precursor, Ethyl 4-piperidinecarboxylate.[2]

Note on Predicted Spectra: For the target molecule, one would expect to see additional signals in the aromatic region (around 7-8 ppm) of the ¹H NMR spectrum, with splitting patterns corresponding to the ortho-substituted benzene ring. A distinct singlet for the aldehyde proton would also be expected around 9-10 ppm. In the ¹³C NMR spectrum, characteristic peaks for the aromatic carbons, the aldehyde carbonyl carbon (around 190-200 ppm), and the ester carbonyl carbon (around 170 ppm) would be anticipated.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route would involve the N-arylation of Ethyl piperidine-4-carboxylate with 2-fluorobenzaldehyde or 2-chlorobenzaldehyde via a nucleophilic aromatic substitution reaction (e.g., the Buchwald-Hartwig amination).

General Putative Synthesis Protocol:

Reaction: Buchwald-Hartwig amination

Reactants:

-

Ethyl piperidine-4-carboxylate

-

2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add Ethyl piperidine-4-carboxylate and 2-fluorobenzaldehyde to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Workflow and Relationship Diagrams

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent structural fragments. It also includes a comprehensive experimental protocol for the acquisition of such NMR data.

Predicted NMR Data

The structure of this compound comprises three main fragments: a 2-formylphenyl group, a piperidine ring, and an ethyl carboxylate group. The predicted NMR data are based on the typical chemical shifts and coupling patterns of these individual components.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum is characterized by signals from the aromatic protons of the 2-formylphenyl group, the aliphatic protons of the piperidine ring, and the protons of the ethyl ester.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.5 - 8.2 | Multiplet (m) | 4H |

| Piperidine (N-CH₂) | 3.0 - 4.0 | Multiplet (m) | 4H |

| Piperidine (CH) | 2.3 - 2.8 | Multiplet (m) | 1H |

| Piperidine (-CH₂-) | 1.5 - 2.2 | Multiplet (m) | 4H |

| Ethyl Ester (-OCH₂) | 3.7 - 4.1 | Quartet (q) | 2H |

| Ethyl Ester (-CH₃) | 1.1 - 1.4 | Triplet (t) | 3H |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons of the aldehyde and the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the ethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 185 - 200 |

| Ester (-COO-) | 165 - 180 |

| Aromatic (Ar-C) | 110 - 160 |

| Piperidine (N-CH₂) | 40 - 60 |

| Piperidine (CH) | 30 - 50 |

| Piperidine (-CH₂-) | 20 - 40 |

| Ethyl Ester (-OCH₂) | 60 - 80 |

| Ethyl Ester (-CH₃) | 10 - 20 |

Structural and NMR Signal Correlation

The following diagram illustrates the molecular structure of this compound and the logical correlation between its different structural parts and their expected NMR signals.

Mass Spectrometry of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. The document details predicted mass spectral data, hypothesized fragmentation patterns, experimental protocols for analysis, and a potential biological signaling context based on its structural motifs.

Predicted Mass Spectral Data

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 262.1438 |

| [M+Na]⁺ | 284.1257 |

| [M+K]⁺ | 300.0997 |

| [M+NH₄]⁺ | 279.1703 |

| [M-H]⁻ | 260.1292 |

| [M+HCOO]⁻ | 306.1347 |

| [M+CH₃COO]⁻ | 320.1504 |

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.[1]

Hypothesized Fragmentation Pattern

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), can be predicted based on the fragmentation rules of its constituent functional groups: an aromatic aldehyde, an N-aryl piperidine, and an ethyl ester.

A logical fragmentation pathway would likely involve initial cleavages at the most labile bonds, such as the C-N bond of the piperidine ring, the ester group, and benzylic cleavage.

DOT Script for Hypothesized Fragmentation Pathway

Caption: Hypothesized fragmentation pathway of this compound.

Potential Biological Signaling Pathway

The biological activity of this compound has not been extensively studied. However, its structural components, particularly the piperidine moiety, are present in a wide range of neuropharmacological agents. Many piperidine derivatives are known to interact with central nervous system (CNS) receptors, including dopamine and sigma receptors. Benzaldehyde and its derivatives have also been noted to have effects in the CNS, including the potential to cause the formation of reactive oxygen species.[2]

Given these structural similarities, a plausible hypothesis is that this compound could modulate dopaminergic or sigma receptor signaling pathways. The following diagram illustrates a simplified overview of a potential interaction with the dopamine D1 receptor signaling cascade.

DOT Script for Potential Dopamine Receptor Signaling Pathway

Caption: Potential interaction with the Dopamine D1 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution for Direct Infusion (ESI-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1 v/v) with 0.1% formic acid to promote protonation for positive ion mode analysis.

-

Working Solution for GC-MS: Dilute the stock solution to a final concentration of 10-100 µg/mL in a volatile solvent compatible with the GC column, such as dichloromethane or ethyl acetate.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

Ionization Mode: Positive and negative ion modes should be employed to detect a wide range of possible adducts.

-

Infusion Rate: 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (Nitrogen) Pressure: 30-40 psi.

-

Drying Gas (Nitrogen) Flow Rate: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode to identify the molecular ion and common adducts. Subsequently, tandem MS (MS/MS) can be performed on the protonated molecule ([M+H]⁺) to elucidate fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the analysis of a small molecule like this compound using mass spectrometry.

DOT Script for Experimental Workflow

Caption: General workflow for mass spectrometric analysis.

This guide provides a foundational understanding of the mass spectrometric properties and potential biological relevance of this compound. The provided protocols and workflows offer a starting point for researchers undertaking the analysis of this and structurally related compounds.

References

An In-depth Technical Guide to the Predicted Infrared (IR) Spectrum of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. The information presented herein is intended to assist researchers in the identification and characterization of this compound and similar molecular structures. This document outlines the expected spectral features based on the constituent functional groups, a comprehensive experimental protocol for acquiring an empirical spectrum, and a logical workflow for its synthesis and characterization.

Predicted Infrared Spectrum Analysis

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include an aromatic aldehyde, an ethyl ester, a tertiary amine within a piperidine ring, and a disubstituted aromatic ring. The predicted positions of these bands are summarized in Table 1.

The presence of a carbonyl group in the aromatic aldehyde is expected to produce a strong absorption band around 1705 cm⁻¹, with its position influenced by conjugation to the aromatic ring.[1][2] The C-H bond of the aldehyde group typically shows characteristic absorbances around 2750 and 2850 cm⁻¹. The ethyl ester functional group is characterized by a strong carbonyl (C=O) stretching vibration between 1750-1735 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.[3]

The tertiary amine, being part of the piperidine ring and connected to the phenyl ring, will not exhibit the N-H stretching vibrations seen in primary and secondary amines.[4][5] Its presence is primarily indicated by C-N stretching vibrations, which can be observed in the 1335-1250 cm⁻¹ range for aromatic amines and 1250–1020 cm⁻¹ for aliphatic amines.[4] The aliphatic C-H stretching from the piperidine and ethyl groups will appear in the 3000-2850 cm⁻¹ region.[6] Aromatic C-H stretching is anticipated at wavenumbers slightly above 3000 cm⁻¹.[7]

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |

| 3100-3000 | Aromatic C-H | Stretch | Medium |

| 3000-2850 | Aliphatic C-H (Piperidine, Ethyl) | Stretch | Medium to Strong |

| 2850 & 2750 | Aldehyde C-H | Stretch (Fermi Resonance Doublet) | Weak to Medium |

| 1750-1735 | Ethyl Ester C=O | Stretch | Strong |

| 1710-1685 | Aromatic Aldehyde C=O | Stretch | Strong |

| 1600-1475 | Aromatic C=C | In-ring Stretch | Weak to Medium |

| 1470-1450 | Methylene (-CH₂-) | Bend (Scissoring) | Medium |

| 1375 | Methyl (-CH₃) | Bend | Medium |

| 1335-1250 | Aromatic C-N | Stretch | Strong |

| 1300-1000 | Ester C-O | Stretch | Strong |

| 1250-1020 | Aliphatic C-N | Stretch | Medium to Weak |

| 900-690 | Aromatic C-H | Out-of-plane Bend | Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

1. Instrument Preparation and Background Scan:

- Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.

- Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

2. Sample Preparation:

- Place a small, representative amount of the solid this compound sample onto the ATR crystal.

- Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

3. Spectrum Acquisition:

- Set the desired spectral range, typically from 4000 to 400 cm⁻¹.

- Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.

4. Data Processing and Analysis:

- The instrument software will automatically subtract the background spectrum from the sample spectrum.

- Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

- Identify and label the significant absorption peaks.

- Compare the obtained peak positions with the predicted values in Table 1 and with spectral databases to confirm the compound's identity and purity.

5. Cleaning:

- Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to remove all traces of the sample.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a target organic compound like this compound, where IR spectroscopy plays a crucial role in structural verification.

Caption: Workflow for Synthesis and Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, a synthetic cathinone commonly known as 3,4-Methylenedioxy-α-pyrrolidinobutyrophenone (MDPBP). Developed in the 1960s, MDPBP has emerged as a compound of interest in forensic and pharmacological research due to its stimulant properties and its presence in the recreational drug market.[1][2] This document details its chemical properties, synthesis, pharmacology, and analytical methods for its detection and quantification.

Chemical and Physical Properties

The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one.[3] It is also known by several synonyms, including 3,4-Methylenedioxy-α-pyrrolidinobutyrophenone and MDPBP.[3] The compound is often available as a hydrochloride salt, appearing as a white powder.[4]

Table 1: Chemical and Physical Data for MDPBP [3]

| Property | Value |

| Molecular Formula | C15H19NO3 |

| Molar Mass | 261.32 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one |

| CAS Number | 784985-33-7 |

Pharmacology

Mechanism of Action

MDPBP primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic signaling.[6] This action is responsible for its stimulant effects.

Monoamine Transporter Binding Affinity

The affinity of MDPBP for monoamine transporters has been quantified in vitro. The following table summarizes the inhibitor constant (Ki) values, indicating the concentration of the drug required to inhibit 50% of radioligand binding to the respective transporter. A lower Ki value signifies a higher binding affinity.

Table 2: Monoamine Transporter Binding Affinities (Ki) of MDPBP

| Transporter | Ki (nM) |

| Dopamine Transporter (DAT) | 145 |

| Norepinephrine Transporter (NET) | 111 |

| Serotonin Transporter (SERT) | 3900 |

Data sourced from a study on synthetic cathinones.

Metabolism

The metabolism of MDPBP involves several key transformations. The primary metabolic pathways are thought to be demethylenation of the methylenedioxy group, followed by methylation of one of the resulting hydroxyl groups.[1][2] Other metabolic routes include aromatic and side-chain hydroxylation, oxidation of the pyrrolidine ring to form a lactam, and the opening of the pyrrolidine ring to form a carboxylic acid.[1][2] The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary isoenzymes responsible for the initial demethylenation step.[1][2]

Experimental Protocols

Synthesis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP)

The synthesis of MDPBP can be achieved through a two-step process involving the bromination of a precursor ketone followed by nucleophilic substitution with pyrrolidine. The following is a general protocol adapted from the synthesis of related cathinone derivatives.

Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)butan-1-one

-

Dissolve 1-(1,3-benzodioxol-5-yl)butan-1-one in a suitable solvent such as glacial acetic acid.

-

Slowly add an equimolar amount of bromine (Br2) dissolved in glacial acetic acid to the solution at room temperature with stirring.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude α-bromo ketone.

Step 2: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the crude α-bromo ketone from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.

-

Add an excess (approximately 2-3 molar equivalents) of pyrrolidine to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water to remove excess pyrrolidine and the pyrrolidine hydrobromide salt.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or by forming the hydrochloride salt through the addition of ethereal HCl, followed by recrystallization.

Quantitative Analysis of MDPBP in Blood by GC-MS

This protocol is adapted from a validated method for the determination of MDPBP in postmortem blood samples.[7][8]

4.2.1. Sample Preparation (Liquid-Liquid Extraction) [8]

-

To a 1 cm³ blood sample in a screw-capped glass centrifuge tube, add 5 mm³ of an appropriate internal standard (IS) solution.

-

Add 2 cm³ of 5 mol/dm³ potassium carbonate (K₂CO₃) solution, 2 cm³ of saturated sodium chloride (NaCl) solution, and 2 cm³ of acetonitrile.

-

Vortex-mix the tube for 1 minute.

-

Add 2 cm³ of 1-chlorobutane and vortex-mix for an additional 2 minutes.

-

Centrifuge the mixture for 3 minutes at 3000 rpm.[8]

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction of the aqueous layer with another 2 cm³ of 1-chlorobutane and combine the organic layers.

-

Add 100 mm³ of a 1:9 (v/v) solution of hydrochloric acid in methanol.

-

Evaporate the extracts to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 mm³ of ethyl acetate.

-

For derivatization, add 50 mm³ of trifluoroacetic anhydride (TFAA) and heat at 55°C for 20 minutes.

-

Evaporate the solution to dryness and dissolve the final residue in 50 mm³ of ethyl acetate.

4.2.2. GC-MS Instrumentation and Conditions [8]

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 2 mm³ of the prepared sample is injected.

-

Inlet Temperature: 260°C.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other matrix components.

-

Mass Spectrometer: Operated in positive electron impact (EI) mode (70 eV).

-

MS Source Temperature: 280°C.[8]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

Ions for MDPBP (quantification ion underlined): m/z 70, 112 , 149.[8]

Table 3: Validation Parameters for GC-MS Analysis of MDPBP in Blood [7][8]

| Parameter | Value |

| Limit of Detection (LOD) | 10.1 ng/cm³ |

| Limit of Quantification (LOQ) | 30.4 ng/cm³ |

| Linearity Range | 25-1000 ng/cm³ |

| Correlation Coefficient (r²) | 0.9946 |

Signaling Pathways

As a norepinephrine-dopamine reuptake inhibitor, MDPBP's primary mechanism of action is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an accumulation of norepinephrine and dopamine in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.

The downstream effects of increased dopaminergic and noradrenergic signaling are complex and involve multiple intracellular cascades. Activation of D1-like dopamine receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[9] Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase.[9] These pathways ultimately modulate gene expression and neuronal excitability. Similarly, norepinephrine's effects are mediated through various adrenergic receptors, which can also couple to G-protein signaling cascades, influencing a wide range of cellular processes.

Conclusion

This technical guide has provided a detailed overview of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP), a synthetic cathinone with significant stimulant properties. The information presented on its chemical characteristics, synthesis, pharmacology, and analytical detection is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis. The provided experimental protocols and diagrams offer practical insights into the study of this compound. Further research into the specific downstream signaling effects and the development of more detailed synthetic methodologies will continue to enhance our understanding of MDPBP and its analogs.

References

- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone [medbox.iiab.me]

- 3. 3,4-Methylenedioxy-alpha-pyrrolidinobutyrophenone | C15H19NO3 | CID 71300672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

CAS Number: 259683-56-2

This technical guide provides a summary of the available information on Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, including its chemical properties, a proposed synthetic route, and relevant data for researchers and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 259683-56-2 | [1] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1] |

| Molecular Weight | 261.32 g/mol | [1] |

| MDL Number | MFCD00662563 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis

Proposed Synthetic Pathway:

The synthesis would involve the reaction of ethyl piperidine-4-carboxylate with 2-bromobenzaldehyde in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

To a solution of 2-bromobenzaldehyde (1.0 eq) in toluene are added ethyl piperidine-4-carboxylate (1.2 eq), cesium carbonate (2.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), and a phosphine ligand such as BINAP (0.1 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Disclaimer: This is a proposed experimental protocol based on established chemical methodology and has not been experimentally validated from cited literature for this specific compound.

Biological Activity and Applications

There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or therapeutic applications of this compound. However, the piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. For instance, various N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease.[2] Additionally, other phenyl piperidine derivatives have been studied as CCR2 antagonists.[3]

Signaling Pathways

Due to the lack of information on the biological target and mechanism of action of this compound, no signaling pathway diagrams can be provided at this time.

Analytical Data

No publicly available analytical data such as ¹H-NMR, ¹³C-NMR, IR, or mass spectrometry for this compound could be located in the searched resources.

Conclusion

This compound is a chemical compound for which basic physicochemical data are available. While a plausible synthetic route via Buchwald-Hartwig amination can be proposed, detailed experimental protocols and comprehensive analytical and biological data are not currently available in the public scientific literature. Further research would be required to fully characterize this molecule and explore its potential applications.

References

- 1. 259683-56-2|this compound|BLD Pharm [bldpharm.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The strategic placement of the formyl group on the phenyl ring, ortho to the piperidine nitrogen, allows for a variety of subsequent chemical transformations, making it a versatile intermediate. This guide will focus on two of the most prevalent and effective synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Starting Materials

The successful synthesis of this compound relies on the availability of key starting materials. The primary precursors for the two discussed synthetic pathways are all commercially available.

| Starting Material | Supplier | Purity |

| 2-Fluorobenzaldehyde | Sigma-Aldrich, TCI | >97% |

| 2-Bromobenzaldehyde | Sigma-Aldrich, TCI | >98% |

| Ethyl piperidine-4-carboxylate | Sigma-Aldrich, TCI | >98% |

| Palladium(II) Acetate (for Route B) | Strem Chemicals | 98% |

| XPhos (for Route B) | Strem Chemicals | 98% |

| Sodium tert-butoxide (for Route B) | Sigma-Aldrich | 97% |

| Potassium Carbonate (for Route A) | Sigma-Aldrich | >99% |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | >99.7% |

| Toluene (for Route B) | Sigma-Aldrich | >99.5% |

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes have been identified as the most effective for the preparation of this compound. The selection of a particular route may depend on factors such as available laboratory equipment, cost of reagents, and desired scale of synthesis.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the reaction of Ethyl piperidine-4-carboxylate with 2-fluorobenzaldehyde. The electron-withdrawing nature of the formyl group activates the ortho-positioned fluorine atom for nucleophilic displacement by the secondary amine of the piperidine ring.

Experimental Protocol:

A mixture of 2-fluorobenzaldehyde (1.0 eq), ethyl piperidine-4-carboxylate (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated to 120 °C. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

| Parameter | Value |

| Yield | 75-85% |

| Reaction Time | 12-24 hours |

| Temperature | 120 °C |

| Purity (Post-CC) | >95% |

Route B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative and often highly efficient method for the formation of the C-N bond between the aryl halide and the piperidine nitrogen. 2-Bromobenzaldehyde is typically used as the aryl halide partner.

Experimental Protocol:

To an oven-dried Schlenk flask is added palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene is then added, followed by 2-bromobenzaldehyde (1.0 eq) and ethyl piperidine-4-carboxylate (1.2 eq). The reaction mixture is heated to 100-110 °C and stirred for 8-16 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

| Parameter | Value |

| Yield | 80-95% |

| Reaction Time | 8-16 hours |

| Temperature | 100-110 °C |

| Purity (Post-CC) | >97% |

Synthetic Workflow Diagram

The logical relationship between the starting materials and the final product via the two distinct synthetic routes is illustrated in the following diagram.

The Rising Profile of Ortho-Formylphenyl Piperidines in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in a unique class of molecules known as ortho-formylphenyl piperidines. These compounds, characterized by a piperidine ring attached to a phenyl group bearing a formyl (aldehyde) substituent at the ortho position, are emerging as promising scaffolds in the development of novel therapeutics. This technical guide provides an in-depth overview of the current research applications, experimental protocols, and key data associated with ortho-formylphenyl piperidines for researchers, scientists, and drug development professionals.

The piperidine moiety is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The addition of an ortho-formylphenyl group confers specific chemical properties that have been shown to be advantageous for targeting certain biological pathways with high potency and selectivity.

A Prime Target: Monoacylglycerol Lipase (MAGL) Inhibition

A significant area of research for ortho-formylphenyl piperidines is in the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[2][3][4] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a neurotransmitter involved in regulating pain, inflammation, and mood.[3][4] Inhibition of MAGL leads to an increase in 2-AG levels, offering a potential therapeutic strategy for conditions such as depression and neurodegenerative diseases.[2][3]

A recent study by Zhi et al. (2020) described the discovery of a series of aryl formyl piperidine derivatives as potent, reversible, and selective MAGL inhibitors.[2] The study highlighted a lead compound with an impressive IC50 value of 15 nM, demonstrating the potential of this chemical class.[2]

Quantitative Data: In Vitro MAGL Inhibition

The following table summarizes the in vitro inhibitory activity of a series of ortho-formylphenyl piperidine derivatives against human MAGL, as reported by Zhi et al. (2020).[2]

| Compound ID | R Group | IC50 (nM) |

| 5a | H | 1130 |

| 5b | 2-F | 236 |

| 5c | 3-F | 102 |

| 5d | 4-F | 115 |

| 5e | 2-Cl | 117 |

| 5f | 3-Cl | 15 |

| 5g | 4-Cl | 34 |

| 5h | 2-CH3 | 1140 |

| 5i | 3-CH3 | 126 |

| 5j | 4-CH3 | 133 |

| 5k | 2-OCH3 | >10000 |

| 5l | 3-OCH3 | 241 |

| 5m | 4-OCH3 | 310 |

| 6a | 2,3-diCl | 43 |

| 6b | 2,4-diCl | 116 |

| 6c | 2,5-diCl | 73 |

| 6d | 2,6-diCl | 109 |

| 6e | 3,4-diCl | 23 |

| 6f | 3,5-diCl | 28 |

| 7a | 2-Cl, 5-CF3 | 31 |

| 7b | 2-CH3, 5-CF3 | 120 |

| 7c | 4-Cl, 3-CF3 | 25 |

| 7d | 4-F, 3-CF3 | 33 |

| 8 | Naphthyl | 45 |

| 9 | Biphenyl | 68 |

Central Nervous System (CNS) Applications

Experimental Protocols

This section provides detailed methodologies for the synthesis of ortho-formylphenyl piperidines and a key biological assay.

Synthesis of N-(substituted-phenyl)-1-(2-formylphenyl)piperidine-4-carboxamide

General Procedure:

This protocol is adapted from the supplementary information of the study by Zhi et al. (2020) for the synthesis of aryl formyl piperidine derivatives.[2]

Synthesis of the target compounds.

Step 1: Amide Coupling

-

To a solution of 1-(2-formylphenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the appropriate substituted aniline (1.0 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted-phenyl)-1-(2-formylphenyl)piperidine-4-carboxamide.

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

Principle:

This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate. The increase in fluorescence intensity is proportional to the enzyme activity, and the inhibitory effect of the test compounds is determined by the reduction in fluorescence.

Workflow for the in vitro MAGL inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

-

In a 96-well black plate, add the test compound solution to the wells.

-

Add a solution of human MAGL enzyme in assay buffer to each well.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a period of time using a microplate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

The primary mechanism of action for the studied ortho-formylphenyl piperidines is the inhibition of MAGL. This leads to an accumulation of the endocannabinoid 2-AG, which then modulates cannabinoid receptors, primarily CB1 and CB2.

Inhibition of MAGL by ortho-formylphenyl piperidines enhances endocannabinoid signaling.

Future Directions

The potent and selective nature of ortho-formylphenyl piperidines as MAGL inhibitors warrants further investigation. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, exploring the full therapeutic potential of this scaffold against a wider range of biological targets remains a promising avenue for drug discovery. The versatility of the ortho-formyl group allows for further chemical modifications, opening up possibilities for the development of new chemical entities with diverse pharmacological profiles.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Review of Synthetic Strategies for N-arylpiperidine-4-carboxylates

The N-arylpiperidine-4-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its prevalence is due to the favorable physicochemical properties conferred by the piperidine ring and the diverse pharmacological activities achievable through substitution on the aryl group. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing this important molecular framework, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) has become a preferred method for N-arylation due to its high efficiency, functional group tolerance, and broad substrate scope.[1][2] The reaction has largely replaced harsher classical methods for C-N bond formation.[1]

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2] The choice of phosphine ligand is critical and has evolved through several "generations" to enhance reaction rates and expand the scope to include less reactive aryl chlorides.[1][2]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol:

A typical procedure involves charging an oven-dried reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[3][4] The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The aryl halide, the piperidine-4-carboxylate derivative, and an anhydrous solvent (e.g., toluene, dioxane) are then added. The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS until completion. Workup usually involves cooling the mixture, diluting with a solvent like ethyl acetate, filtering through celite to remove palladium residues, and washing with water and brine. The final product is then purified by column chromatography.

Table 1: Examples of Buchwald-Hartwig Amination for N-arylpiperidine Synthesis

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | RT | 20 min | 93 | [4] |

| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | RT | 1 min | 98 | [4] |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 | - | High | [3] |

| Aryl Bromides | Secondary Amines | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 | - | High | [3] |

| Aryl Halides | Piperazine | Various Pd catalysts | Various | Various | - | - | - |[5] |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[6][7] While traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, modern protocols have been developed using soluble copper catalysts and ligands (e.g., diamines, acetylacetonates) that allow the reaction to proceed under milder conditions.[6][8] This reaction is particularly useful for large-scale industrial synthesis.

The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.[8][9] Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[8]

Caption: Catalytic cycle of the Ullmann Condensation.

General Experimental Protocol:

In a typical modern Ullmann condensation, a reaction flask is charged with a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline, an acylhydrazine), and a base (e.g., K₂CO₃, Cs₂CO₃).[8][10] The aryl halide, the piperidine-4-carboxylate, and a high-boiling polar solvent (e.g., DMF, NMP, DMSO) are added.[6] The mixture is heated under an inert atmosphere, with temperatures ranging from 100-150 °C, depending on the reactivity of the substrates and the catalyst system. After completion, the reaction is cooled, diluted with a solvent, and washed with aqueous solutions (e.g., ammonium chloride, brine) to remove copper salts and other inorganic materials. The product is then isolated and purified, typically by chromatography or recrystallization.

Table 2: Examples of Ullmann-type Condensation for N-Arylation

| Aryl Halide | Amine/N-Heterocycle | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Aryl Bromides | N-Heterocycles | CuI | Acylhydrazine | K₂CO₃ | DMF | 120-130 | Moderate-High | [10] |

| 4-Iodotoluene | Pyrazole | CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | - | [10] |

| Aryl Halides | Phenols | Cu-NPs | None | Cs₂CO₃ | DMF | 120 | 65-92 | [11] |

| Aryl Halides | Benzamides | CuI | Chelating Ligand | K₃PO₄ | Toluene | 110 | Broadly Applicable |[8] |

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds that proceeds by converting a carbonyl group into an amine via an intermediate imine or enamine.[12] For the synthesis of N-arylpiperidines, this can be achieved through various strategies, such as the reaction of a 1,5-dicarbonyl compound with a primary arylamine, followed by reduction and cyclization. A more recent approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which proceeds through a reductive transamination process.[13]

The general workflow involves the initial formation of an iminium ion from the amine and carbonyl compound, which is then reduced in situ by a suitable reducing agent.[14] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH), with the latter being particularly effective for its mildness and broad applicability.[12][14]

Caption: General workflow for N-arylpiperidine synthesis via reductive amination.

General Experimental Protocol:

The amine and the carbonyl compound are dissolved in a suitable solvent, often a chlorinated solvent like dichloroethane (DCE) or an alcohol like methanol.[12] An acid catalyst (e.g., acetic acid) may be added to facilitate imine formation. The reducing agent, such as sodium triacetoxyborohydride, is then added portion-wise, and the reaction is stirred at room temperature until the starting materials are consumed.[12] The reaction is quenched by the addition of an aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.

Table 3: Examples of Reductive Amination for N-Arylpiperidine Synthesis

| Carbonyl Source | Amine | Reducing Agent / Catalyst | Key Feature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Arylpyridinium Salts | p-Anisidine | Rh-catalyst / HCOOH | Reductive Transamination | 84 | [13] |

| 2-Aryl-3-fluoropyridinium salts | p-Anisidine | Rh-catalyst / HCOOH | Access to fluorinated piperidines | Good | [13] |

| Aldehydes / Ketones | Primary Amines | NaBH(OAc)₃ | Stepwise imine formation & reduction | - | [12] |

| Aldehydes / Ketones | Aromatic Amines | SnCl₂ / PMHS | Chemoselective | Good |[12] |

Other Synthetic Approaches

While the aforementioned methods are the most prominent, other valuable strategies exist for the synthesis of N-arylpiperidine-4-carboxylates.

-

Multi-Component Reactions: These reactions offer high atom economy and efficiency by combining three or more starting materials in a single pot to construct complex molecules. Diastereoselective multi-component synthesis of substituted piperidones has been developed using ammonium acetate as the nitrogen source.[15]

-

Pyridine Ring-Opening/Closing: A general strategy has been developed to access N-(hetero)arylpiperidines from substituted pyridines and (hetero)anilines via Zincke imine intermediates, followed by hydrogenation or nucleophilic addition.[16] This method is particularly amenable to high-throughput experimentation for creating diverse libraries of piperidine derivatives.[16]

-

Synthesis from Dihydropyridines: A convenient procedure for preparing trans-3,4-disubstituted piperidines involves the hydrogenation, reduction, and hydrolysis of 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl esters.[17]

This review highlights the primary synthetic routes to N-arylpiperidine-4-carboxylates, providing a foundational guide for researchers in drug discovery and development. The choice of method ultimately depends on factors such as substrate availability, desired substitution patterns, functional group tolerance, and scalability requirements. The continued evolution of catalytic systems, particularly in the realm of palladium- and copper-mediated cross-coupling, promises to further enhance the accessibility and diversity of this critical pharmaceutical scaffold.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance. The target molecule is a valuable building block in medicinal chemistry, and this document outlines the key considerations and a practical experimental procedure for its synthesis.

Introduction

The Buchwald-Hartwig amination is a powerful tool for the construction of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results, particularly for challenging substrates. This protocol focuses on the coupling of an ortho-substituted aryl halide, 2-bromobenzaldehyde, with a secondary cyclic amine, ethyl piperidine-4-carboxylate.

Reaction Scheme

The overall transformation is depicted below:

2-Bromobenzaldehyde + Ethyl piperidine-4-carboxylate -> this compound

Key Reaction Parameters and Optimization

The successful synthesis of this compound via Buchwald-Hartwig amination is dependent on the careful selection and optimization of several key parameters. The following table summarizes typical conditions and provides a starting point for optimization.

| Parameter | Reagents/Conditions | Role/Considerations |

| Aryl Halide | 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde | Aryl bromides are generally more reactive than aryl chlorides. |

| Amine | Ethyl piperidine-4-carboxylate | A secondary cyclic amine. |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium(II) and palladium(0) precursors. |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal results. |

| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the substrates and catalyst system. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until completion. |

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of the target compound. Note: This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Ethyl piperidine-4-carboxylate (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add anhydrous, degassed toluene via syringe.

-

Add 2-bromobenzaldehyde (1.0 equiv) to the flask.

-

Add ethyl piperidine-4-carboxylate (1.2 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data (Predicted):

While specific experimental data for the target molecule was not found in the literature search, the following are expected characterization data based on its structure:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, CHO), 7.8-7.0 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.5-3.3 (m, 2H, NCH₂), 3.0-2.8 (m, 2H, NCH₂), 2.5-2.3 (m, 1H, CHCOOEt), 2.1-1.8 (m, 4H, piperidine-CH₂), 1.2 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 191 (CHO), 174 (COO), 155, 134, 133, 128, 124, 122 (Ar-C), 61 (OCH₂), 53 (NCH₂), 41 (CHCOOEt), 28 (piperidine-CH₂).

-

Mass Spectrometry (ESI+): m/z = 262.14 [M+H]⁺.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis.

References

Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate through reductive amination. This method is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds, offering a robust and efficient pathway to complex amine derivatives.

Introduction